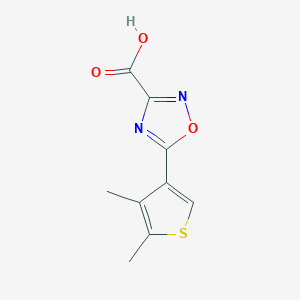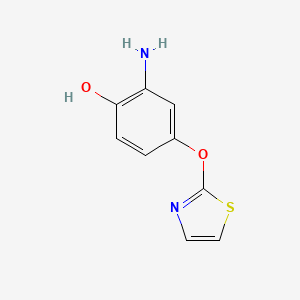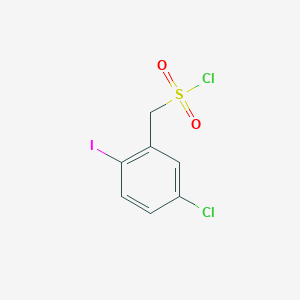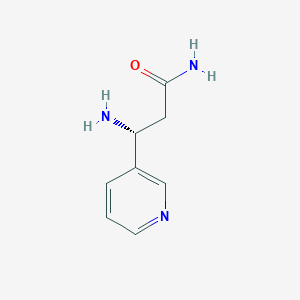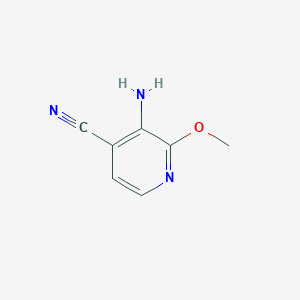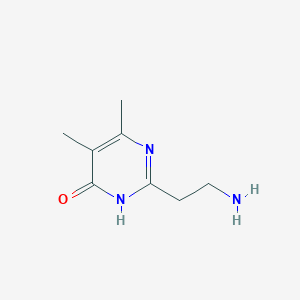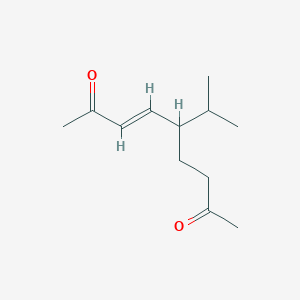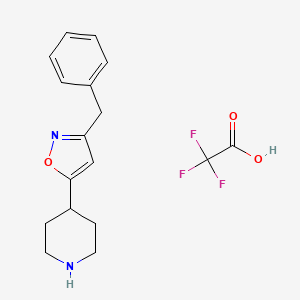
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate is a synthetic compound with the molecular formula C17H19F3N2O3 and a molecular weight of 356.34 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate typically involves the reaction of benzyl isoxazole with piperidine under specific conditions. The reaction is often carried out in the presence of a trifluoroacetic acid catalyst, which facilitates the formation of the trifluoroacetate ester . The crude product is then purified using techniques such as column chromatography to obtain the final compound in high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Another isoxazole derivative with similar structural features.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Shares the piperidine and isoxazole moieties.
Uniqueness
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate is unique due to its trifluoroacetate ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C17H19F3N2O3 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
3-benzyl-5-piperidin-4-yl-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O.C2HF3O2/c1-2-4-12(5-3-1)10-14-11-15(18-17-14)13-6-8-16-9-7-13;3-2(4,5)1(6)7/h1-5,11,13,16H,6-10H2;(H,6,7) |
Clé InChI |
RNIWNTFYZYIGQL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=NO2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
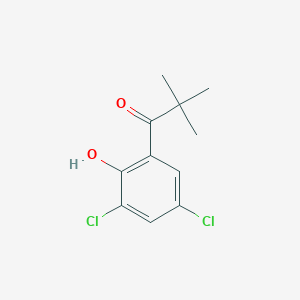
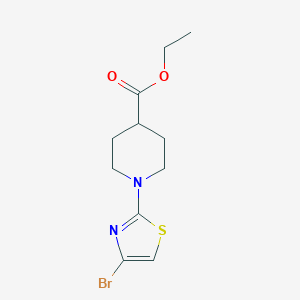
![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
